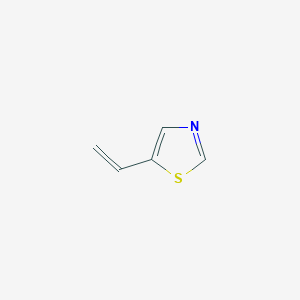
Thiazole, 5-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Thiazole, 5-ethenyl-” is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The term ‘thiazole’ also refers to a large family of derivatives . The 5-ethenyl-4-methyl- variant of thiazole has a molecular formula of C6H7NS .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. For instance, 5-aryl thiazoles can be formed by combining phosphorus pentasulfide with triethylamine . Unsubstituted thiazoles can be formed by combining chloroacetaldehyde with thioformamide . Thioamides can be converted to thiazole derivatives when second-chloroxiranes are substituted . A common synthetic protocol for the synthesis of thiazoles and thiazolines has also been reported .Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, indicating some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation . The 5-ethenyl-4-methyl- variant of thiazole has a molecular weight of 125.191 .Chemical Reactions Analysis
Thiazoles undergo various chemical reactions. For instance, they can be protonated at the N3 position due to the lone pair of electrons available in nitrogen . They can also undergo deprotonation at C2 by organolithium compounds . Thiazoles can react with alkyl halides to form thiazolium cations . Electrophiles prefer to attack the C5 position of the thiazole ring .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point of 116 to 118 °C . The 5-ethenyl-4-methyl- variant of thiazole has a molecular weight of 125.191 .Aplicaciones Científicas De Investigación
Corrosion Inhibition : A study by Shi Mo, H. Luo, & N. Li (2017) explored the use of thiazole derivatives as green corrosion inhibitors for copper in seawater systems. This research highlights the potential of these compounds in protecting pipes or tanks from corrosion.
Anticancer Agents : Research by R. Romagnoli et al. (2011) synthesized thiazole derivatives as potential anticancer agents. They investigated the effects of substituents on thiazole's biological activities, particularly against cancer cell lines.
Antimicrobial and Antitumor Activity : A comprehensive overview by Anca-Maria Borcea et al. (2021) summarized the synthesis methods and biological activities of thiazole derivatives. The study emphasized their antibacterial, antifungal, antiprotozoal, and antitumor properties.
Anti-inflammatory Activity : A study by J. Suh et al. (2012) investigated thiazole derivatives as 5-lipoxygenase inhibitors, revealing their potential in treating inflammation-related diseases.
Anti-Hepatic Cancer Agents : Research by Huda R. M. Rashdan et al. (2021) focused on synthesizing thiazole conjugates for anti-hepatic cancer potency, highlighting the versatility of thiazoles in drug design.
Crystal Structure Analysis : A study by P. Akhileshwari et al. (2021) on Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate offered insights into thiazole derivatives' molecular structures, contributing to medicinal chemistry.
Antimicrobial Activity and Molecular Docking : Research by I. Althagafi et al. (2019) synthesized thiazole derivatives and explored their antimicrobial activity, including molecular modeling and docking studies.
Antimitotic and Antivascular Agents : A study by F. Wang et al. (2015) synthesized diarylthiazole derivatives as potential antimitotic and antivascular agents with potent antitumor activity.
Corrosion Inhibitor for Copper : Research by R. Farahati et al. (2019) explored thiazoles as corrosion inhibitors for copper, showing their utility in organic chemistry and industrial applications.
CNS Active Agents : A study by C. B. Mishra et al. (2015) highlighted thiazoles as a promising scaffold for developing central nervous system (CNS) active agents.
Mecanismo De Acción
Target of Action
5-Vinylthiazole, also known as Thiazole, 5-ethenyl-, is a sulfur-containing volatile compound . It is found in various species of plants, including Annona (magnoliids, Annonaceae) and Caladium bicolor (monocots, Araceae) . The primary targets of this compound are the olfactory receptors of certain species of beetles, particularly those of the genus Cyclocephala . These beetles are attracted to the scent of 5-vinylthiazole, making it a crucial component in the pollination process of these plants .
Mode of Action
The mode of action of 5-vinylthiazole involves its interaction with the olfactory receptors of the beetles . The compound emits a unique scent that is highly attractive to both male and female beetles . This scent drives the beetles towards the flowers, facilitating the pollination process .
Biochemical Pathways
The origin of 5-vinylthiazole in plants might be associated with the metabolism of thiamine (vitamin B1) . It is hypothesized that the presence of this compound in unrelated lineages of angiosperms is either linked to selective expression of a plesiomorphic biosynthetic pathway or to parallel evolution .
Pharmacokinetics
Given its volatile nature, it is likely that the compound is rapidly absorbed and distributed in the environment .
Result of Action
The result of the action of 5-vinylthiazole is the attraction of beetles, which facilitates the pollination process in certain plant species . This attraction is crucial for the reproductive success of these plants .
Action Environment
The action of 5-vinylthiazole is influenced by environmental factors. As a volatile compound, it is likely to evaporate easily from all surfaces . Therefore, its action, efficacy, and stability may be affected by factors such as temperature, humidity, and air movement .
Safety and Hazards
Direcciones Futuras
Thiazoles have diverse pharmacological activities and are used in various fields such as agrochemicals, industrial, and photographic sensitizers . They have potential as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective agents . Future research could focus on developing multifunctional drugs and improving their activity .
Propiedades
IUPAC Name |
5-ethenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c1-2-5-3-6-4-7-5/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMYFESRCUFULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952338-87-3 |
Source


|
| Record name | 5-ethenyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

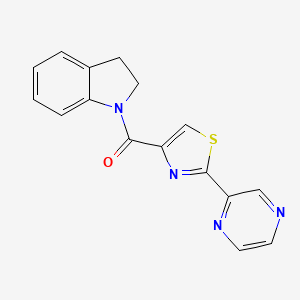
![N-(2-(1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2829191.png)
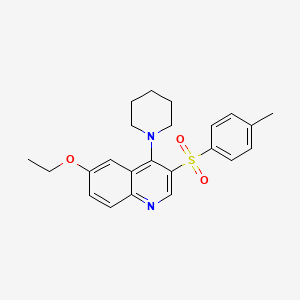
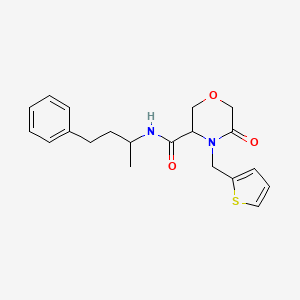
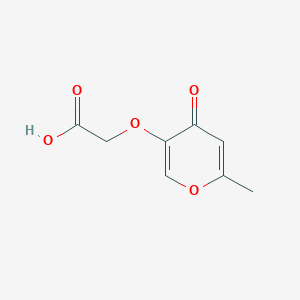
![(Z)-ethyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829197.png)
![4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2829198.png)
![1-(3-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2829199.png)

![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2829203.png)

![(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2829207.png)

![4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829211.png)